molecular formula C23H25N5O3S B11280597 2-{[6-(5-Methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide

2-{[6-(5-Methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide

Cat. No.: B11280597
M. Wt: 451.5 g/mol
InChI Key: HZYKWMKOMBGBLB-UHFFFAOYSA-N
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Description

2-{[6-(5-Methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide is a complex organic compound with a unique structure that includes a triazinyl sulfanyl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(5-Methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the triazinyl core, followed by the introduction of the sulfanyl group and the propanamide moiety. Common reagents used in these reactions include various amines, thiols, and acylating agents. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(5-Methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted triazinyl compounds.

Scientific Research Applications

2-{[6-(5-Methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[6-(5-Methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[6-(5-Methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)acetamide
  • **2-{[6-(5-Methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)butanamide

Uniqueness

The uniqueness of 2-{[6-(5-Methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide lies in its specific structural features, which confer distinct chemical and biological properties. Its triazinyl sulfanyl group and propanamide moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H25N5O3S

Molecular Weight

451.5 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[[6-[5-methyl-2-(propanoylamino)phenyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]propanamide

InChI

InChI=1S/C23H25N5O3S/c1-5-19(29)24-18-11-10-13(2)12-16(18)20-22(31)26-23(28-27-20)32-15(4)21(30)25-17-9-7-6-8-14(17)3/h6-12,15H,5H2,1-4H3,(H,24,29)(H,25,30)(H,26,28,31)

InChI Key

HZYKWMKOMBGBLB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)C)C2=NN=C(NC2=O)SC(C)C(=O)NC3=CC=CC=C3C

Origin of Product

United States

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